(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C16H13ClN2O2S2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-2-21-11-5-3-10(4-6-11)18-16-19-15(20)13(23-16)9-12-7-8-14(17)22-12/h3-9H,2H2,1H3,(H,18,19,20)/b13-9- |
InChI Key |
SVSNYFWTXRPFQP-LCYFTJDESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(S3)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Core Thiazol-4-one Synthesis
The thiazol-4-one scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1 : Reacting thiourea derivatives with α-halo ketones or esters under reflux conditions. For example, thiobenzamide and bromoacetic acid in ethyl acetate yield 2-phenylthiazol-4(5H)-one hydrobromide.
- Step 2 : Neutralization of the hydrobromide salt (e.g., using pyridine) to isolate the free thiazol-4-one core.
Functionalization at Position 2: 4-Ethoxyanilino Substituent
The 2-(4-ethoxyanilino) group is introduced via nucleophilic substitution or condensation :
- Method A : Reacting 2-chlorothiazol-4-one derivatives with 4-ethoxyaniline in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.
- Method B : Direct aminolysis of a thiazol-4-one intermediate with 4-ethoxyaniline under Mitsunobu conditions (e.g., DIAD, PPh₃).
Optimization and Characterization
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
- Analytical Data :
Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Thiourea + α-bromoester, reflux in EtOAc | Thiazol-4-one hydrobromide |
| 2 | Neutralization | Pyridine in EtOH | Free thiazol-4-one core |
| 3 | Knoevenagel condensation | 5-Chlorothiophene-2-carbaldehyde, piperidine | 5-Benzylidenethiazol-4-one |
| 4 | Aminolysis | 4-Ethoxyaniline, K₂CO₃, DMF, 80°C | Target compound |
Challenges and Alternatives
- Regioselectivity : Positional isomerism during Knoevenagel condensation may require careful monitoring via TLC or HPLC.
- Yield Optimization : Microwave-assisted synthesis or ultrasound irradiation could enhance reaction efficiency.
Chemical Reactions Analysis
5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can undergo condensation reactions with various aldehydes or ketones to form new derivatives with potential biological activities.
Scientific Research Applications
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties. Studies have indicated its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and imine group allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, such as cell division or protein synthesis, resulting in the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues
Thiazol-4-one derivatives are widely explored for their antimicrobial, anticancer, and anti-inflammatory activities. Below is a comparative analysis of structurally related compounds:
Key Observations :
Key Findings :
- Activity Trends: Morpholine/pyrrolidine substituents (e.g., ) enhance enzyme inhibition, likely due to improved target binding via nitrogen lone pairs.
- Data Gaps: The target compound lacks reported biological data, but its 4-ethoxyanilino group may confer similar anti-inflammatory properties to darbufelone .
Biological Activity
The compound (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a chlorothiophenyl group and an ethoxyaniline moiety. Its molecular formula is CHClNOS, with a molecular weight of approximately 304.79 g/mol.
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like ethoxy) can modulate the compound's reactivity and binding affinity to these targets.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against several human cancer cell lines, including A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer). The mechanism involved the induction of apoptosis through increased reactive oxygen species (ROS) production and activation of caspase pathways .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis via ROS production |
| SCC-15 | 15 | Caspase activation |
| SH-SY5Y | 12 | Cell cycle arrest |
| CACO-2 | 8 | Inhibition of cell proliferation |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that compounds similar to (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Anticancer Properties : A study published in Nature evaluated the effects of a structurally similar thiazole derivative on various cancer cell lines. Results indicated significant cytotoxicity correlated with increased ROS levels and apoptosis markers .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of various thiazole derivatives against clinical isolates. The results demonstrated that certain modifications in the thiazole structure enhanced antibacterial potency, suggesting a structure-activity relationship .
Q & A
Q. Characterization :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and Z-configuration .
- HPLC monitors reaction progress and ensures >95% purity .
- Mass spectrometry validates molecular weight .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in condensation steps, while ethanol minimizes side reactions in amine coupling .
- Temperature control : Reflux (70–90°C) accelerates imine formation, while lower temperatures (25–40°C) prevent decomposition of sensitive intermediates .
- Catalysts : Using mild bases (e.g., NaHCO₃) or Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
- Advanced techniques : Microwave-assisted synthesis reduces reaction time and improves Z/E selectivity .
Advanced: What structural features of this compound correlate with its biological activity, and how do they compare to similar thiazole derivatives?
Answer:
Key structural determinants of activity:
- 5-Chlorothiophene moiety : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinases) .
- 4-Ethoxyanilino group : Modulates solubility and π-π stacking interactions with hydrophobic receptor pockets .
Q. Comparison to analogs :
| Feature | This Compound | Similar Thiazole Derivatives |
|---|---|---|
| Halogen substitution | Cl at thiophene position | Br or F (lower lipophilicity) |
| Aromatic substituents | Ethoxy group | Methoxy or methyl (weaker H-bonding) |
| Bioactivity | Potent kinase inhibition | Moderate antimicrobial activity |
The unique combination of chloro-thiophene and ethoxy groups confers distinct target selectivity .
Advanced: What experimental approaches are recommended to resolve contradictions in reported biological activities of similar compounds?
Answer:
Contradictions (e.g., variable IC₅₀ values in kinase assays) arise from differences in:
- Assay conditions : Standardize buffer pH, ATP concentration, and incubation time .
- Cellular models : Use isogenic cell lines to minimize genetic variability .
- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to reconcile binding modes) .
Basic: Which analytical methods are critical for assessing the stability of this compound under varying pH and temperature conditions?
Answer:
- Stability assays :
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation products .
Advanced: How can researchers design derivatives to enhance metabolic stability without compromising activity?
Answer:
Strategies include:
- Bioisosteric replacement : Swap the ethoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .
- Prodrug design : Introduce ester moieties at the thiazole nitrogen to improve oral bioavailability .
- Deuterium incorporation : Replace labile hydrogens (e.g., in the anilino group) to slow metabolism .
Validate designs using:
- In vitro microsomal assays (e.g., human liver microsomes) .
- Molecular dynamics simulations to predict binding affinity changes .
Advanced: What methodologies address discrepancies in reported synthetic yields for analogous compounds?
Answer:
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to identify critical yield drivers .
- Cross-validation : Reproduce high-yield protocols from literature with strict adherence to reagent purity (e.g., anhydrous solvents, freshly opened amines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
